![molecular formula C7H12N4 B2656263 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole CAS No. 91272-81-0](/img/structure/B2656263.png)
1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .
Scientific Research Applications
Synthesis of Derivatives
- Synthesis of Pyrrolidine Derivatives : Research has shown that 1,2,4-triazole scaffolds, similar to 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole, are crucial in the synthesis of clinical drugs. A study demonstrated the successful synthesis of novel amides and amines derivatives using a related triazole salt, indicating the potential for developing a variety of pharmacologically active compounds (Prasad et al., 2021).
Biological Activities
- Antibacterial and Antifungal Activities : Triazole derivatives, including those similar to 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole, have been shown to exhibit significant antibacterial and antifungal activities. This was demonstrated in a study where new triazole derivatives containing a pyridine unit were synthesized and found to have plant growth regulatory and antifungal properties (Liu et al., 2007).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Triazole derivatives have been studied for their role in corrosion inhibition. A specific study found that certain triazole derivatives could effectively inhibit corrosion in mild steel, suggesting potential applications in industrial corrosion protection (Ma et al., 2017).
Antimicrobial Properties
- Antimicrobial Activity : The antimicrobial properties of 1,2,4-triazole derivatives have been extensively researched. For instance, various derivatives have shown efficacy against different microbial strains, indicating their potential as antimicrobial agents (Karpun & Polishchuk, 2021).
Luminescence Applications
- Luminescence in Complexes : 1,2,4-triazole derivatives have been utilized in the synthesis of complexes that exhibit luminescence. This application is significant in the development of new materials for optoelectronic devices (Gusev et al., 2011).
Sensor Development
- Fluorescence Chemosensors : The synthesis of 1,2,4-triazole derivatives has been employed in the development of fluorescence chemosensors, useful for detecting specific ions in biological and environmental settings (Wang et al., 2021).
Anti-Inflammatory and Antimalarial Activities
- Anti-Inflammation and Antimalarial Properties : Research has also demonstrated the potential of 1,2,4-triazole derivatives in exhibiting anti-inflammatory and antimalarial activities, showing promise for therapeutic applications (Meva et al., 2021).
properties
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-4-10(3-1)7-11-6-8-5-9-11/h5-6H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYCEWHXXTUMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.